molecular formula C17H14FN3OS2 B2411242 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide CAS No. 1021065-94-0

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide

Cat. No.: B2411242
CAS No.: 1021065-94-0
M. Wt: 359.44
InChI Key: KBABRYRLWAXXSK-UHFFFAOYSA-N
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Description

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H14FN3OS2 and its molecular weight is 359.44. The purity is usually 95%.
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Properties

IUPAC Name

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS2/c18-12-7-4-8-13(9-12)20-14(22)10-23-17-21-15(16(19)24-17)11-5-2-1-3-6-11/h1-9H,10,19H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBABRYRLWAXXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)NC3=CC(=CC=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.

Structure and Synthesis

This compound features a complex structure characterized by:

  • A thiazole ring with an amino group.
  • A sulfanyl group linked to the thiazole.
  • An acetamide group connected to a fluorophenyl substituent .

The synthesis of this compound typically involves several steps, including the formation of the thiazole ring through cyclization reactions involving thioamides and α-haloketones. The specific synthetic pathways can vary depending on the desired yield and purity, often utilizing advanced techniques like chromatography for purification .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various strains of bacteria, including drug-resistant strains. The presence of the sulfanyl group is believed to enhance the reactivity and interaction with bacterial targets .

Anticancer Properties

The anticancer potential of This compound has been explored in various studies. For example:

  • In vitro studies demonstrated that compounds with thiazole rings can inhibit the growth of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The specific activity against Caco-2 cells was notably higher, suggesting selective targeting mechanisms .
Cell LineCompound ConcentrationViability Reduction (%)
A549100 µM35.0
Caco-2100 µM39.8

These findings indicate a structure-dependent anticancer activity that may be attributed to the unique combination of functional groups present in this compound .

The proposed mechanisms by which This compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may interact with enzymes involved in critical pathways such as inflammation and cancer progression.
  • Targeting Specific Receptors : Its structural components suggest potential binding sites on various biological receptors, modulating their activity and leading to therapeutic effects .

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiazole derivatives similar to This compound :

  • Antimicrobial Efficacy : A study reported that thiazole derivatives showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Studies : Another investigation revealed that specific modifications in thiazole structures could significantly enhance anticancer activity against Caco-2 cells while showing lesser effects on A549 cells, indicating the importance of structural specificity in drug design .

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

  • Thiazole Ring : Contributes to biological activity through interactions with various biomolecules.
  • Amino Group : Enhances solubility and potential for hydrogen bonding.
  • Fluorophenyl Substituent : May influence pharmacokinetics and target specificity.

Thiazole derivatives are known for their wide range of biological activities. The specific compound under discussion has shown promise in several areas:

  • Anticancer Activity :
    • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, thiazole derivatives exhibit IC50 values as low as 0.28 µg/mL against breast cancer cells (MCF-7), indicating strong anticancer potential .
    • Mechanisms include the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties :
    • The compound has shown effectiveness against a variety of pathogens, making it a candidate for developing new antimicrobial agents .
    • Thiazole derivatives commonly exhibit activity through disruption of bacterial cell walls or interference with metabolic pathways.
  • Neuroprotective Effects :
    • Research indicates potential in neurodegenerative disease models, particularly through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease .
    • Inhibition values for related compounds range from 3.11 μM to 13.96 μM.

Therapeutic Applications

The diverse biological activities of 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide suggest several therapeutic applications:

Application AreaDescription
Cancer Treatment Potential as an anticancer agent due to cytotoxic effects on cancer cells.
Infectious Diseases Promising candidate for the development of new antibiotics or antifungal agents.
Neurodegenerative Disorders Possible use in treating Alzheimer's disease through enzyme inhibition.

Case Studies

Several studies highlight the compound's effectiveness in different applications:

  • Anticancer Studies :
    • A study reported that thiazole derivatives, including this compound, showed significant activity against various cancer cell lines, indicating potential for further development into anticancer drugs .
  • Enzyme Inhibition Research :
    • Research focusing on enzyme inhibition revealed that thiazole-containing compounds could effectively inhibit critical enzymes involved in neurodegenerative diseases, showcasing their therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide, and how can reaction yields be optimized?

  • Methodology: The synthesis typically involves cyclization of thiosemicarbazide intermediates using POCl₃ under reflux conditions, followed by coupling with 3-fluoroaniline derivatives. Key steps include:

  • Thiazole ring formation via cyclization of 5-amino-4-phenyl-1,3-thiazole-2-thiol precursors .
  • Sulfanyl-acetamide coupling using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
    • Optimization: Reaction yields improve with strict moisture control, stoichiometric excess of coupling reagents (1.2–1.5 eq.), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm for fluorophenyl), thiazole protons (δ 5.5–6.2 ppm), and acetamide carbonyl (δ 168–170 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z ~413.08 for C₁₇H₁₄FN₃OS₂) .
  • FTIR: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Screening Protocols:

  • Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Potential: MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanism of action for this compound’s anticancer activity?

  • Approach:

  • Molecular Docking: Use AutoDock Vina to simulate binding interactions with target proteins (e.g., EGFR, tubulin) based on thiazole and fluorophenyl pharmacophores .
  • DFT Calculations: HOMO-LUMO analysis to predict electron transfer properties and reactive sites .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Q. What strategies are effective for resolving contradictions in bioactivity data across studies?

  • Troubleshooting:

  • Assay Standardization: Compare protocols for cell viability (e.g., MTT vs. resazurin assays) and bacterial strains used .
  • Structural Variants: Test analogs with modified substituents (e.g., replacing 3-fluorophenyl with 4-fluorophenyl) to isolate SAR trends .
  • Statistical Models: Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, incubation time) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

  • Design Principles:

  • Lipophilicity Modulation: Introduce polar groups (e.g., hydroxyl, carboxyl) to the phenyl ring to enhance solubility (logP reduction) .
  • Metabolic Stability: Replace labile sulfanyl groups with sulfone or phosphonate moieties to resist hepatic oxidation .
  • Bioisosteric Replacement: Substitute the thiazole ring with triazole or oxadiazole cores while retaining hydrogen-bonding capacity .

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